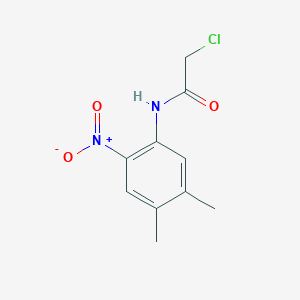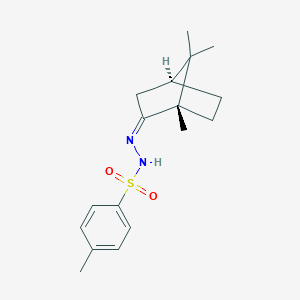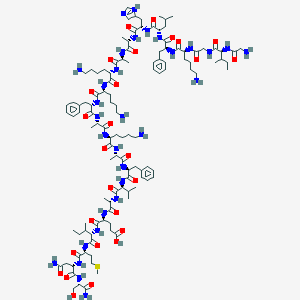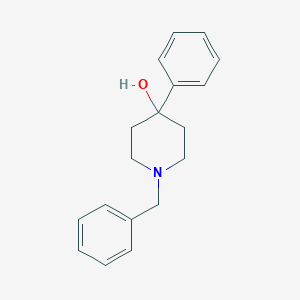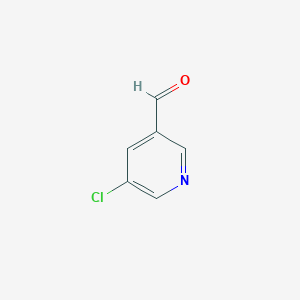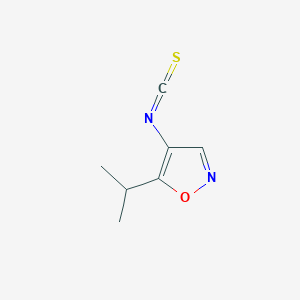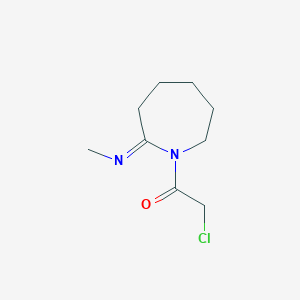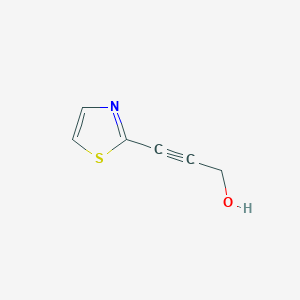
3-(2-Thiazolyl)-2-propynol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Thiazolyl)-2-propynol, commonly known as TPI or thiazolyl blue, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the thiazole family and has a molecular weight of 149.18 g/mol. TPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
作用机制
TPI exerts its effects through its interaction with various cellular components, including proteins and nucleic acids. It has been shown to bind to the active sites of enzymes and inhibit their activity, leading to a range of biochemical and physiological effects.
生化和生理效应
TPI has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of DNA and RNA, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties and can scavenge free radicals in the body.
实验室实验的优点和局限性
TPI has several advantages for use in laboratory experiments, including its high solubility in water and its ability to bind to a wide range of cellular components. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several potential future directions for research on TPI. These include the development of new synthesis methods to improve its purity and yield, the identification of new applications for TPI in biotechnology and pharmacology, and the further characterization of its mechanisms of action and biochemical effects. Additionally, TPI could be used as a starting point for the development of new compounds with improved properties and applications.
科学研究应用
TPI has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study protein-protein interactions and protein-ligand binding. TPI has also been used as a photosensitizer in photodynamic therapy to treat various types of cancer. In addition, TPI has been studied for its potential applications in biotechnology, including the development of biosensors and bioimaging agents.
属性
CAS 编号 |
121356-98-7 |
|---|---|
产品名称 |
3-(2-Thiazolyl)-2-propynol |
分子式 |
C6H5NOS |
分子量 |
139.18 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2 |
InChI 键 |
RHFFTKFRGCOLOT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)C#CCO |
规范 SMILES |
C1=CSC(=N1)C#CCO |
同义词 |
2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


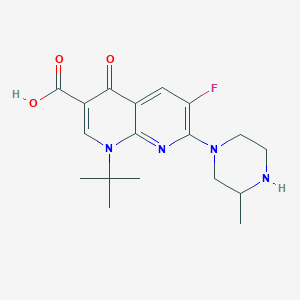

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
